

A Comparative Analysis of Dorsomorphin C and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Dorsomorphin (also known as Compound C), a widely used research compound, and established inhibitors targeting key signaling pathways in cellular regulation and disease: Rapamycin for the mTOR pathway and Sunitinib for the VEGFR pathway. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.

Introduction to the Inhibitors

Dorsomorphin (Compound C) is a synthetic small molecule initially identified as a potent, ATP-competitive, and reversible inhibitor of AMP-activated protein kinase (AMPK). Subsequent research has revealed its broader specificity, with significant inhibitory activity against other kinases, including bone morphogenetic protein (BMP) receptors and vascular endothelial growth factor receptor 2 (VEGFR2). Its polypharmacology necessitates careful interpretation of experimental results, as its effects can be AMPK-independent.

Rapamycin is a macrolide compound that is a highly specific and potent allosteric inhibitor of the mechanistic target of rapamycin (mTOR), specifically the mTORC1 complex. It achieves this by forming a gain-of-function complex with the intracellular receptor FKBP12. Rapamycin is a cornerstone tool for studying mTOR signaling and is clinically used as an immunosuppressant and anti-cancer agent.



Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of various cancers. Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), as well as c-KIT. By inhibiting these RTKs, Sunitinib potently blocks tumor angiogenesis and cell proliferation.

Comparative Performance Data

The following tables summarize the in vitro and cellular inhibitory activities of Dorsomorphin, Rapamycin, and Sunitinib against their primary and key off-targets.

Inhibitor	Target Kinase	Assay Type	IC50 / Ki Value	Citation
Dorsomorphin	AMPK	In vitro (cell-free)	Ki: 109 nM	[1][2]
AMPK	In vitro (cell-free)	IC50: 234.6 nM	[3]	_
VEGFR2 (KDR)	In vitro (cell-free)	IC50: 25.1 nM	[4]	
ALK2 (BMPR-I)	In vitro (cell-free)	IC50: 148 nM		
Rapamycin	mTOR (in cells)	Cellular	IC50: ~0.1 nM (HEK293 cells)	[5]
mTOR (in cells)	Cellular	IC50: 2 nM (T98G cells)	[5]	
mTOR (in cells)	Cellular	IC50: 1 μM (U87- MG cells)	[5]	
Sunitinib	VEGFR2 (Flk-1)	In vitro (cell-free)	IC50: 80 nM	[4][6]
VEGFR2 (Flk-1)	Cellular (phosphorylation)	IC50: 10 nM	[6]	
PDGFRβ	In vitro (cell-free)	IC50: 2 nM	[4][6]	
PDGFRβ	Cellular (phosphorylation)	IC50: 10 nM	[6]	
c-Kit	In vitro (cell-free)	IC50: 42 nM (unactivated)	[7]	_
FLT3	In vitro (cell-free)	IC50: 30-50 nM	[4]	



IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Dorsomorphin, Rapamycin, and Sunitinib.

Figure 1. Inhibition of the AMPK-mTOR pathway by Dorsomorphin and Rapamycin.

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- To cite this document: BenchChem. [A Comparative Analysis of Dorsomorphin C and Established Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3075087#comparative-study-of-dorsmanin-c-and-established-inhibitors]

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